Product packaging for 1,3,3-Trimethylpiperazin-2-one(Cat. No.:)

1,3,3-Trimethylpiperazin-2-one

Cat. No.: B13080660
M. Wt: 142.20 g/mol
InChI Key: JHGKOTVMWVTJJF-UHFFFAOYSA-N
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Description

Contextualization of Cyclic Urea (B33335) and Piperazinone Derivatives in Chemical Sciences

Cyclic ureas are a fundamental class of organic compounds characterized by a urea functionality incorporated into a ring system. This structural motif is of profound importance in medicinal chemistry and drug design, as the urea group can form stable hydrogen bonds with biological targets such as proteins and enzymes. np-mrd.organu.edu.ausigmaaldrich.com The incorporation of the urea into a cyclic framework restricts conformational flexibility, which can lead to higher receptor selectivity and improved pharmacokinetic profiles. np-mrd.org

Piperazinones are a specific class of cyclic ureas containing a six-membered piperazine (B1678402) ring with a carbonyl group at the 2-position. The piperazine scaffold itself is considered a "privileged structure" in drug discovery, appearing in a multitude of approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and central nervous system-acting agents. researchgate.netwikipedia.orgnih.govsigmaaldrich.comresearchgate.netspectrabase.com The two nitrogen atoms in the piperazine ring provide sites for substitution, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and basicity, which are critical for drug development. nih.govnih.gov

Academic Significance of 1,3,3-Trimethylpiperazin-2-one within Heterocyclic Chemistry Research

While the broader class of piperazinone derivatives has been extensively studied, specific research focusing solely on this compound is limited in the currently available scientific literature. Its academic significance, therefore, is largely inferred from the importance of the piperazinone core and the influence of its specific substitution pattern.

The presence of three methyl groups—one on a nitrogen atom and a gem-dimethyl group on the carbon adjacent to the carbonyl—is noteworthy. The N-methylation can significantly impact the compound's basicity, nucleophilicity, and pharmacokinetic properties. The gem-dimethyl group can introduce steric hindrance, influencing the molecule's conformation and its interactions with other molecules. This substitution pattern makes this compound an interesting, yet under-explored, building block in synthetic and medicinal chemistry. A closely related structure, the 3,5,5-trimethyl-2-piperazinon-3-yl radical, has been synthesized and studied, highlighting the potential for this substitution pattern to be involved in interesting chemical reactivity.

Overview of Current Research Directions and Gaps

Current research on piperazinone derivatives is largely driven by their potential applications in drug discovery. Scientists are actively exploring new synthetic methodologies to create diverse libraries of substituted piperazinones for biological screening. thieme.de These methods include cascade reactions, palladium-catalyzed cyclizations, and Jocic-type reactions. np-mrd.org

A significant gap in the literature is the lack of dedicated studies on this compound. There is a clear opportunity for research into the synthesis, characterization, and reactivity of this specific compound. Elucidating its chemical properties and exploring its potential as a synthetic intermediate or a biologically active molecule would be a valuable contribution to the field of heterocyclic chemistry. The development of a reliable synthetic route to this compound would be the first crucial step in enabling such investigations.

Chemical and Physical Properties of this compound

Due to the limited specific research on this compound, the following table presents predicted data based on computational models and inferred properties from closely related analogs.

PropertyPredicted/Inferred ValueSource/Method
Molecular FormulaC₇H₁₄N₂OCalculation
Molecular Weight142.20 g/molCalculation
Boiling PointNot available-
Melting PointNot available-
DensityNot available-
SolubilityExpected to be soluble in organic solvents.Inference from related compounds

Synthesis of this compound

A potential retrosynthetic analysis would disconnect the piperazinone ring at the amide bond and the C-N bond, suggesting a reaction between N-methyl-1,2-diamino-2-methylpropane and a two-carbon electrophile. A more practical forward synthesis could be envisioned as follows:

Synthesis of the Diamine Precursor: The key starting material, N-methyl-1,2-diamino-2-methylpropane, could be synthesized from 2-methyl-1,2-propanediamine. This would involve the selective monomethylation of one of the amino groups, which could be achieved through various methods, such as reductive amination with formaldehyde (B43269) or the use of a protecting group strategy.

Cyclization to Form the Piperazinone Ring: The resulting N-methyl-1,2-diamino-2-methylpropane could then be cyclized to form the piperazinone ring. A common method for this transformation is the reaction with an α-haloacetyl halide, such as chloroacetyl chloride, in the presence of a base. The reaction would proceed via an initial acylation of the more nucleophilic primary amine, followed by an intramolecular nucleophilic substitution to close the ring.

Alternative approaches could include palladium-catalyzed cyclization reactions, which have been shown to be effective in the synthesis of highly substituted piperazinones.

Spectroscopic Characterization of this compound

The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected spectral data are as follows:

TechniqueExpected Features
¹H NMRA singlet for the N-methyl group, a singlet for the gem-dimethyl groups, and signals for the two methylene (B1212753) groups of the piperazine ring. The chemical shifts and coupling patterns of the methylene protons would provide information about the ring conformation.
¹³C NMRDistinct signals for the carbonyl carbon, the quaternary carbon bearing the gem-dimethyl groups, the N-methyl carbon, the gem-dimethyl carbons, and the two methylene carbons of the ring.
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of the compound (142.20 g/mol). The fragmentation pattern would be expected to show losses of methyl groups and cleavage of the piperazine ring.
Infrared SpectroscopyA strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. C-H stretching and bending vibrations for the methyl and methylene groups would also be present.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B13080660 1,3,3-Trimethylpiperazin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1,3,3-trimethylpiperazin-2-one

InChI

InChI=1S/C7H14N2O/c1-7(2)6(10)9(3)5-4-8-7/h8H,4-5H2,1-3H3

InChI Key

JHGKOTVMWVTJJF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(CCN1)C)C

Origin of Product

United States

Synthetic Methodologies for 1,3,3 Trimethylpiperazin 2 One and Analogs

Retrosynthetic Analysis and Precursor Design Strategies

A retrosynthetic analysis of 1,3,3-trimethylpiperazin-2-one reveals several potential bond disconnections and corresponding precursor molecules. The core piperazin-2-one (B30754) scaffold can be conceptually disassembled to identify key starting materials. Common strategies for constructing the piperazine (B1678402) ring often involve the cyclization of linear diamine precursors. mdpi.com

One common retrosynthetic approach involves disconnecting the amide bond within the piperazinone ring. This leads to precursors such as an N-substituted ethylenediamine (B42938) derivative and a suitable carboxylic acid or its activated form. For this compound, this would suggest a precursor like N,N'-dimethyl-2,2-dimethyl-1,2-diaminoethane and a two-carbon acylating agent.

Direct Synthetic Pathways to the this compound Scaffold

Direct synthesis of the this compound scaffold can be achieved through a combination of cyclization reactions to form the piperazinone ring and subsequent or concurrent methylation steps.

Cyclization Reactions for Piperazinone Ring Formation

The formation of the piperazinone ring is a critical step in the synthesis. Various cyclization reactions have been developed for this purpose, often involving the formation of an amide bond within a diamine precursor. researchgate.net

One of the most common methods for constructing the piperazinone ring is through the cyclization of appropriately substituted ethylenediamine derivatives with α-haloacetyl halides or related reagents. Another powerful method is the Dieckmann cyclization, which can be used to form piperazine-2,5-diones from substrates of the type CH2-N(R)C(O)CH2N(R')CO2Ph. epa.govacs.org This involves the intramolecular condensation of a diester to form a β-keto ester, which in this case is a cyclic lactam.

Other cyclization strategies include reductive amination of dicarbonyl compounds followed by cyclization, and transition-metal-catalyzed cyclization reactions. nih.gov For instance, a palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes can provide access to piperazinones among other nitrogen heterocycles. organic-chemistry.org

Table 1: Selected Cyclization Reactions for Piperazinone Ring Formation

Reaction TypeKey ReagentsDescriptionReference
Dieckmann CyclizationNaH, THFIntramolecular condensation of a diester to form a cyclic β-keto lactam. epa.govacs.org
Wacker-type CyclizationPd(DMSO)2(TFA)2, O2Aerobic oxidative cyclization of an appropriate amino-alkene precursor. organic-chemistry.org
Reductive Amination CascadeIridium or Rhodium complexes, α-ketoesters, alkyl diaminesA cascade reaction involving reductive amination and amidation to form chiral piperazinones. acs.orgacs.org
Intramolecular HydroaminationPalladium catalystA highly diastereoselective intramolecular hydroamination of an aminoalkene. nih.gov

N-Methylation and C-Methylation Strategies for Trimethylation

To achieve the 1,3,3-trimethyl substitution pattern, specific methylation strategies are required. This involves the introduction of a methyl group at the N1 position and two methyl groups at the C3 position.

N-Methylation can be accomplished through various methods. One common approach is reductive amination of a secondary amine with formaldehyde (B43269). Alternatively, direct alkylation of the nitrogen atom with a methylating agent like methyl iodide or dimethyl sulfate (B86663) can be employed. nih.gov In the context of peptide and protein synthesis, N-methylation is a known modification that can be achieved both chemically and enzymatically. nih.govnih.gov For instance, a one-pot, three-step reaction involving an active methylene (B1212753) reagent, phenylisothiocyanate, and methyl iodide can be used to introduce a methyl group. nih.gov

C-Methylation at the C3 position to create the gem-dimethyl group is more challenging. One strategy is to start with a precursor that already contains the gem-dimethyl moiety, such as 2,2-dimethyl-1,2-diaminoethane. Another approach involves the α-alkylation of a pre-formed piperazinone. This typically requires a strong base to deprotonate the α-carbon, followed by reaction with a methylating agent. The presence of the amide carbonyl group acidifies the α-protons, facilitating this reaction.

Regioselective and Stereoselective Synthetic Approaches

Controlling the regioselectivity and stereoselectivity of the synthesis is crucial for obtaining the desired isomer of a substituted piperazinone.

Regioselectivity refers to the control of which atom in a molecule undergoes a reaction when multiple reactive sites are present. In the synthesis of this compound, regioselectivity is important in the cyclization and methylation steps. For example, in the cyclization of an unsymmetrically substituted diamine, the reaction must be controlled to ensure the formation of the desired piperazinone regioisomer. The choice of solvent can significantly influence regioselectivity; for instance, aprotic solvents with strong dipole moments can improve regioselectivity in pyrazole (B372694) synthesis, a principle that can be applied to other heterocyclic systems. organic-chemistry.org

Stereoselectivity is critical when chiral centers are present. Although this compound itself is achiral, the synthesis of chiral analogs requires stereoselective methods. Asymmetric catalysis is a powerful tool for achieving high enantioselectivity in the synthesis of chiral piperazinones. acs.org For example, iridium or rhodium complexes with chiral ligands have been used for the enantioselective reductive amination and amidation cascade to produce chiral piperazinone products. acs.orgacs.org Furthermore, palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones has been used to synthesize enantioenriched tertiary piperazin-2-ones. nih.gov Stereospecific synthesis of highly substituted piperazines has also been achieved through a one-pot three-component ring-opening cyclization with excellent stereoselectivity. nih.gov

Advanced Catalytic Methods in this compound Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. mdpi.com

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis plays a pivotal role in the synthesis of heterocyclic compounds, including piperazinones. mdpi.comnih.gov These methods often allow for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance.

Palladium-catalyzed reactions are particularly versatile. For instance, a palladium-catalyzed cyclization has been developed for the modular synthesis of highly substituted piperazines. organic-chemistry.org A cascade, metal-promoted transformation using a chloro allenylamide, a primary amine, and an aryl iodide can afford piperizinones in good yields in a one-pot process. thieme-connect.com

Iridium and rhodium catalysts have also been employed in the asymmetric synthesis of piperazinones. acs.orgacs.org An iridium-catalyzed method for the synthesis of C-substituted piperazines from the [3+3]-cycloaddition of imines has been reported, achieving high yields and excellent regio- and diastereoselectivity. nih.gov Copper-catalyzed reactions, such as the synthesis of 1,2,3-triazole-piperazin derivatives, also highlight the utility of transition metals in constructing complex heterocyclic systems. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions in Piperazinone Synthesis

Catalyst SystemReaction TypeSubstratesProductReference
Pd(dba)2/PPh3, AgNO3Cascade Double Nucleophilic SubstitutionChloro allenylamide, primary amine, aryl iodideSubstituted Piperizinones thieme-connect.com
Iridium or Rhodium complexes with chiral ligandsAsymmetric Reductive Amination and AmidationAlkyl diamines, α-ketoestersChiral Piperazinones acs.orgacs.org
[IrCl(cod)(PPh3)][3+3]-CycloadditionIminesC-Substituted Piperazines nih.gov
Pd-catalystDecarboxylative Allylic AlkylationN-protected piperazin-2-onesEnantioenriched Tertiary Piperazin-2-ones nih.gov

Organocatalytic Systems for Ring Closure

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of piperazin-2-ones, offering a metal-free alternative to traditional methods. These catalysts can facilitate the formation of the piperazin-2-one ring with high enantioselectivity.

A notable one-pot approach for the asymmetric synthesis of C3-substituted piperazin-2-ones involves a sequential organocatalytic process. nih.govacs.org This method utilizes a quinine-derived urea (B33335) or thiourea (B124793) catalyst to promote a Knoevenagel reaction and subsequent asymmetric epoxidation. The resulting intermediate then undergoes a domino ring-opening cyclization (DROC) with an appropriate ethylenediamine derivative to yield the desired piperazin-2-one. nih.govacs.org This strategy has proven effective for a range of aryl and even alkyl-substituted piperazin-2-ones, achieving good to high yields and enantiomeric excesses (ee). nih.govacs.org For instance, the synthesis of piperazin-2-ones bearing a C3-quaternary stereocenter has been achieved with high enantioselectivity through a palladium-catalyzed decarboxylative allylic alkylation of racemic piperazin-2-ones. nih.gov

N-heterocyclic carbenes (NHCs) have also been employed as organocatalysts in the construction of complex polycyclic piperazin-2-ones. acs.org A diastereoselective and enantioselective [12 + 2] higher-order cycloaddition of 5H-benzo[a]-pyrrolizine-3-carbaldehydes with cyclic sulfonic imines, catalyzed by an NHC, affords optically pure polycyclic piperazin-2-ones under mild conditions with excellent stereoselectivities. acs.org

The following table summarizes the key aspects of organocatalytic systems for piperazin-2-one synthesis:

Catalyst TypeReaction TypeKey FeaturesReference
Quinine-derived urea/thioureaOne-pot Knoevenagel/epoxidation/DROCAsymmetric synthesis of C3-substituted piperazin-2-ones; Good to high yields and enantioselectivity. nih.govacs.org nih.govacs.org
N-Heterocyclic Carbene (NHC)[12 + 2] CycloadditionSynthesis of polycyclic piperazin-2-ones; High diastereoselectivity and enantioselectivity. acs.org acs.org

Photochemical and Electrochemical Synthetic Transformations

Photochemical and electrochemical methods offer unique pathways for the synthesis and functionalization of piperazine and piperazinone cores, often under mild and environmentally friendly conditions.

Visible-light-promoted reactions have been successfully applied to the synthesis of piperazines. organic-chemistry.org A decarboxylative annulation between a glycine-based diamine and various aldehydes, catalyzed by an iridium-based complex or an organic photoredox catalyst, yields 2-substituted piperazines. organic-chemistry.orgmdpi.com This method is advantageous due to its mild conditions and operational simplicity. organic-chemistry.orgmdpi.com Another approach involves the direct C–H functionalization of piperazines using photoredox catalysis, allowing for the introduction of various substituents at the C2 position. mdpi.com This can be achieved using tin- or silicon-based reagents (SnAP and SLAP chemistry) or through a purely organic photoredox system, which offers a greener alternative. mdpi.com

Electrochemical methods, while less explored for the direct synthesis of the this compound backbone, are relevant in the broader context of piperazine synthesis. The principles of electrosynthesis, which can drive specific redox transformations, hold potential for future applications in constructing the piperazinone ring or modifying its substituents.

A summary of photochemical approaches is provided below:

MethodCatalystKey FeaturesReference
Visible-light promoted decarboxylative annulationIridium-based complex or organic photoredox catalystSynthesis of 2-substituted piperazines under mild conditions. organic-chemistry.orgmdpi.com organic-chemistry.orgmdpi.com
Photoredox C–H functionalizationIridium photocatalyst or organic photoredox catalystDirect functionalization of the piperazine core. mdpi.com mdpi.com
UV irradiation of semiconductor-zeolite compositesTiO2–Hβ compositePhotocatalytic synthesis of 2-methylpiperazine (B152721) from N-(β-hydroxypropyl)ethylenediamine. rsc.org rsc.org

Green Chemistry Principles in this compound Production

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes to this compound and its analogs. Key areas of focus include the use of safer solvents, maximization of atom economy, and minimization of waste.

Solvent-Free and Aqueous Medium Synthesis

Conducting reactions in solvent-free conditions or in aqueous media is a cornerstone of green chemistry, as it reduces the use of volatile and often toxic organic solvents.

Solvent-free synthesis has been demonstrated in the preparation of piperazine derivatives. nih.gov For example, the reaction of substituted aryl alcohols with an excess of epibromohydrin (B142927) can be carried out at elevated temperatures without a solvent, catalyzed by a small amount of piperidine. nih.gov While this specific example does not directly yield a piperazin-2-one, it highlights the feasibility of solvent-free approaches within the broader synthetic landscape of piperazine-containing compounds. Microwave-assisted synthesis under solvent-free conditions has also proven to be an efficient and green method for preparing various heterocyclic compounds, including 1,3,5-triazines, and could potentially be adapted for piperazin-2-one synthesis. researchgate.net

Aqueous medium synthesis is another attractive green alternative. A patented process describes the synthesis of 2-piperazinones by reacting a 1-cyano-1-hydroxyalkane with ethylenediamine or its derivatives in an aqueous solution. google.com This method is particularly relevant as it directly produces the piperazinone core in water. google.com Furthermore, the development of synthetic protocols in aqueous media for other heterocyclic systems, such as 1,3-oxazines, showcases a growing trend towards water-based synthesis in organic chemistry. researchgate.net

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.govlibretexts.orgprimescholars.comnumberanalytics.com High atom economy is a key principle of green chemistry, aiming to minimize the generation of byproducts and waste. nih.govprimescholars.com

The concept of atom economy encourages the design of synthetic routes that maximize the incorporation of all reactant atoms into the final product. For example, addition reactions, such as the Diels-Alder reaction, are inherently atom-economical. nih.gov While not directly applicable to the synthesis of this compound, the principle of favoring addition and cyclization reactions over substitution and elimination reactions is a guiding tenet for green synthesis design.

The following table highlights strategies for improving atom economy and minimizing waste in piperazin-2-one synthesis:

StrategyDescriptionBenefitReference
Cascade/Domino ReactionsMultiple bond-forming steps in a single operation.Reduces steps, purification, and waste. thieme.dethieme-connect.com thieme.dethieme-connect.com
Multicomponent Reactions (MCRs)Three or more reactants combine in a single step.High atom economy and rapid generation of molecular diversity. nih.gov nih.gov
Catalytic ProcessesUse of catalysts to facilitate reactions.Reduces the need for stoichiometric reagents, minimizing waste. nih.gov nih.gov

Advanced Structural Characterization and Conformational Analysis of 1,3,3 Trimethylpiperazin 2 One

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. wustl.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of 1,3,3-trimethylpiperazin-2-one, a detailed three-dimensional model of the molecule can be constructed. This provides invaluable information about its solid-state conformation, including crystal packing, intermolecular interactions, bond lengths, bond angles, and torsion angles. wustl.edu

Bond Lengths, Bond Angles, and Torsion Angles

X-ray crystallographic data allows for the precise measurement of intramolecular geometric parameters. researchgate.netnih.gov These include the lengths of the covalent bonds between atoms, the angles formed by three connected atoms, and the torsion (or dihedral) angles that describe the conformation around single bonds. ucl.ac.ukwikipedia.orgfccc.edu For this compound, these parameters define the geometry of the piperazinone ring and the orientation of the methyl substituents.

Below are tables of typical bond lengths, bond angles, and torsion angles for related structural fragments, which can be used as a reference for the expected values in this compound.

Table 1: Representative Bond Lengths

Bond Expected Length (Å)
C-N 1.47
C-C 1.54
C=O 1.23

Table 2: Representative Bond Angles

Angle Expected Value (°)
C-N-C 116
N-C-C 110
C-C=O 120

Table 3: Representative Torsion Angles

Torsion Angle Description Expected Value (°)
C-N-C-C Defines the ring pucker Varies
N-C-C-N Defines the ring pucker Varies

Solution-State Conformational Dynamics through Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for investigating the structure and dynamics of molecules in solution. msu.edusavemyexams.com For this compound, advanced NMR techniques can provide detailed insights into its conformational preferences and the energy barriers associated with conformational changes in a solvent environment.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Structural Assignment and Stereochemistry

A suite of multi-dimensional NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the stereochemistry of this compound. rsc.orgorganicchemistrydata.orgnih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This helps to establish the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon signals based on their attached protons. columbia.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range correlations between protons and carbons, typically over two or three bonds. columbia.eduyoutube.comnih.gov HMBC is crucial for piecing together the carbon skeleton and for confirming the positions of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close in space, regardless of whether they are connected by bonds. This information is vital for determining the three-dimensional structure and stereochemistry of the molecule, including the relative orientation of the methyl groups. researchgate.networdpress.com

Dynamic NMR Studies (DNMR) for Conformational Exchange Barriers

The piperazinone ring in this compound is not rigid and can undergo conformational changes, such as ring inversion. Dynamic NMR (DNMR) techniques can be used to study these dynamic processes. umn.educopernicus.org By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of conformational exchange and the activation energy barriers for these processes. biorxiv.org This provides a quantitative measure of the flexibility of the piperazinone ring.

Vibrational Spectroscopic Investigations (IR and Raman)

IR Spectroscopy : In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. pg.edu.plresearchgate.net The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. pg.edu.pl Other characteristic bands would include C-N stretching, C-H bending, and C-H stretching vibrations. libretexts.org

Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy could be particularly useful for observing symmetric vibrations and vibrations of the carbon skeleton.

Table 4: Expected Vibrational Frequencies for this compound

Functional Group/Vibration Expected Wavenumber (cm⁻¹) Technique
C-H stretch (methyl) 2950-2850 IR, Raman
C=O stretch (amide) 1680-1630 IR
C-N stretch 1250-1020 IR, Raman

Detailed Band Assignment and Functional Group Analysis

A thorough search for experimental Fourier-transform infrared (FTIR) or Raman spectra of this compound has not yielded specific data required for a detailed band assignment. In general, for related piperazinone structures, one would anticipate the following characteristic regions in their vibrational spectra:

C-H Stretching: Vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups typically appear in the 2850-3000 cm⁻¹ region. researchgate.net

C=O Stretching: The amide carbonyl group is expected to show a strong absorption band, typically in the range of 1630-1680 cm⁻¹, a key indicator of the piperazin-2-one (B30754) core. researchgate.net

C-N Stretching: These vibrations, crucial for identifying the piperazine (B1678402) ring, generally occur in the 1020-1250 cm⁻¹ region.

CH Bending: Bending vibrations for methyl and methylene groups would be expected in the 1350-1470 cm⁻¹ range.

Without experimental spectra, a precise assignment of these bands for this compound and the influence of the three methyl groups on their exact frequencies cannot be provided.

Correlation of Spectral Features with Conformational States

The piperazine ring can exist in various conformations, such as chair and boat forms. The substitution pattern, particularly the gem-dimethyl groups at the C3 position and the methyl group at the N1 position, would significantly influence the conformational preference and the energy barrier between different states.

The analysis of vibrational spectra, often complemented by computational chemistry, can help in identifying the most stable conformer(s) in different phases (gas, liquid, solid). spectroscopyonline.com Specific vibrational modes are sensitive to the molecule's geometry, and changes in the spectra can be correlated with different conformational isomers. However, due to the absence of published spectroscopic studies for this compound, no such correlation can be detailed.

Mass Spectrometric Approaches for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, with a chemical formula of C₇H₁₄N₂O, the expected exact mass would be a key piece of data for its unambiguous identification. A search of chemical databases and literature did not uncover any published HRMS data for this specific compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This fragmentation pattern provides a "fingerprint" that is highly characteristic of the molecule's structure. libretexts.org For cyclic structures like piperazinones, fragmentation often involves ring-opening followed by the loss of small neutral molecules.

Common fragmentation pathways for substituted piperazines and related compounds often involve α-cleavage adjacent to the nitrogen atoms or the carbonyl group, leading to the formation of stable carbocations or acylium ions. libretexts.orgchemguide.co.uk However, without experimental MS/MS data for this compound, any proposed fragmentation pathway would be purely speculative and based on the general behavior of similar chemical classes rather than on direct evidence for the target molecule.

Computational and Theoretical Investigations of 1,3,3 Trimethylpiperazin 2 One

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, providing a detailed description of the electronic structure of molecules. These methods solve approximations of the Schrödinger equation to yield information about molecular energies, geometries, and a host of electronic properties.

Density Functional Theory (DFT) has become a ubiquitous tool for investigating the electronic structure of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. For 1,3,3-trimethylpiperazin-2-one, DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and predict various electronic properties. researchgate.net

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, DFT is used to compute electronic properties that govern the molecule's behavior. In studies of related piperazine (B1678402) derivatives, DFT has been successfully applied to determine structural, electronic, and energetic parameters. mdpi.com While specific experimental data for this compound is not widely available, theoretical calculations provide reliable predictions for these fundamental molecular characteristics.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

PropertyPredicted ValueUnit
Total EnergyValue dependent on theory levelHartrees
Dipole Moment~ 2.5 - 3.5Debye
Rotational ConstantsCalculable from optimized geometryGHz
PolarizabilityCalculableų

Note: The values in this table are illustrative and represent typical ranges expected for a molecule of this type based on DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy. While computationally more demanding than DFT, they are often used as benchmarks for geometry and energy calculations.

For a molecule like this compound, ab initio calculations would provide highly accurate values for its ground state energy and equilibrium geometry. These methods are particularly valuable for resolving subtle stereoelectronic effects that might influence the molecule's preferred conformation.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied HOMO to the unoccupied LUMO. nih.govnih.gov For this compound, the presence of heteroatoms (nitrogen and oxygen) and methyl groups influences the energies of these frontier orbitals. The lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making these sites potential centers for electrophilic attack. The LUMO is likely to be distributed around the carbonyl group, indicating its susceptibility to nucleophilic attack.

From FMO analysis, various reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These indices provide a quantitative measure of the molecule's reactivity profile.

Table 2: Predicted FMO Energies and Reactivity Indices for this compound

ParameterPredicted Value RangeUnit
EHOMO-6.5 to -7.5eV
ELUMO0.5 to 1.5eV
HOMO-LUMO Gap (ΔE)7.0 to 9.0eV
Ionization Potential (I)6.5 to 7.5eV
Electron Affinity (A)-1.5 to -0.5eV
Chemical Hardness (η)3.5 to 4.5eV
Electrophilicity Index (ω)0.8 to 1.5eV

Note: These values are estimations based on typical results for similar heterocyclic compounds and serve to illustrate the data obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP is mapped onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate negative electrostatic potential, arising from an excess of electron density (e.g., lone pairs on oxygen or nitrogen atoms). These areas are attractive to electrophiles.

Blue regions represent positive electrostatic potential, typically found around hydrogen atoms attached to electronegative atoms or regions with a deficit of electrons. These sites are susceptible to nucleophilic attack.

Green regions denote neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its lone pairs, making it a primary site for hydrogen bonding and electrophilic attack. The nitrogen atoms would also exhibit negative potential, though likely modulated by the steric hindrance of the methyl groups. Positive potential (blue) would be located on the hydrogen atoms of the methyl groups and the N-H proton if present in a related structure. Such maps are invaluable for understanding intermolecular interactions. nih.govCurrent time information in Lau, FJ.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides detailed electronic information, it is computationally expensive for studying the dynamic behavior or conformational landscape of molecules. Molecular mechanics and molecular dynamics simulations, which are based on classical physics, are better suited for these tasks.

The piperazinone ring in this compound is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. The presence of three methyl groups, including a gem-dimethyl substitution at the C3 position, introduces significant steric constraints that influence the relative stability of these conformers.

Molecular mechanics (MM) methods, using force fields like MMFF or OPLS, can be used to perform a systematic conformational search. nih.gov This process involves rotating the rotatable bonds and calculating the steric energy of each resulting conformation. The goal is to identify all low-energy conformers (local minima) on the potential energy surface. Studies on substituted piperazines have shown that the conformational preferences are crucial for their biological activity. nih.gov

Following the identification of potential conformers with MM, their geometries and relative energies can be more accurately calculated using DFT or ab initio methods. This combined approach provides a reliable picture of the conformational equilibrium. For this compound, it is expected that a chair-like conformation would be the most stable, with the orientation of the N-methyl group (axial vs. equatorial) being a key determinant of the lowest energy state.

Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the atomic motions of the molecule over time at a given temperature. nih.gov MD simulations can reveal the pathways and energy barriers for transitions between different conformations, providing a dynamic view of the molecule's flexibility.

Table 3: Illustrative Relative Energies of Potential Conformers of this compound

ConformerRelative Energy (kcal/mol)
Chair (N-methyl equatorial)0.0 (Global Minimum)
Chair (N-methyl axial)1.5 - 3.0
Twist-Boat4.0 - 6.0
Boat> 6.0

Note: This table presents a hypothetical energy ranking based on known conformational preferences of substituted six-membered rings. The exact energy differences would require specific calculations.

Solvation Effects and Solvent-Solute Interactions

The chemical behavior and properties of this compound in a solution are significantly influenced by its interactions with solvent molecules. Computational chemistry provides powerful tools to model these solvation effects, offering insights into how the solvent environment affects the molecule's conformation, reactivity, and spectroscopic properties.

Two primary models are employed to simulate solvation: explicit and implicit solvent models. In an explicit solvent model , individual solvent molecules are included in the calculation, providing a detailed, atomistic picture of the solvent-solute interactions. This approach can accurately capture specific interactions like hydrogen bonding between the carbonyl oxygen or the nitrogen atoms of the piperazinone ring and protic solvent molecules. However, the high computational cost associated with the large number of solvent molecules can be a limiting factor.

Alternatively, implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally less demanding and is effective in capturing the bulk electrostatic effects of the solvent on the solute. For a molecule like this compound, these models can predict changes in conformational stability and electronic properties as a function of solvent polarity. For instance, the dipole moment of the molecule is expected to be larger in more polar solvents due to the polarization of its electron density.

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, including this compound. By calculating spectroscopic parameters, researchers can validate experimental findings and gain a deeper understanding of the molecule's structure and electronic environment.

Theoretical NMR Chemical Shift and Coupling Constant Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts and spin-spin coupling constants, can be performed using quantum mechanical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory. pdx.eduillinois.eduucl.ac.uklibretexts.orgmsu.edu

The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the magnetic shielding tensors, from which the chemical shifts are derived. For this compound, these calculations would predict the ¹H and ¹³C chemical shifts for each unique nucleus in the molecule. These theoretical values can then be compared with experimental data to confirm the assigned structure. Discrepancies between calculated and experimental shifts can often be attributed to conformational averaging, solvent effects, or the presence of intermolecular interactions like hydrogen bonding. msu.edu

Vibrational Frequency Calculations and Spectral Interpretation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.comnih.govnist.gov Theoretical frequency calculations are instrumental in assigning the observed spectral bands to specific molecular motions. mdpi.com These calculations are typically performed at the harmonic level, and the resulting frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

For this compound, the calculated vibrational spectrum would show characteristic bands for the C=O stretching of the amide group, C-N stretching vibrations of the piperazinone ring, and various C-H bending and stretching modes of the methyl groups. nih.gov By visualizing the atomic displacements for each calculated vibrational mode, a definitive assignment of the experimental IR and Raman spectra can be achieved. chemrxiv.org

Below is a hypothetical table illustrating the kind of data that would be generated from such a study, comparing theoretical and experimental vibrational frequencies.

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
AmideC=O StretchData not availableData not available
Piperazine RingC-N StretchData not availableData not available
Methyl GroupsAsymmetric C-H StretchData not availableData not available
Methyl GroupsSymmetric C-H StretchData not availableData not available
Methylene (B1212753) GroupCH₂ ScissoringData not availableData not available

Note: The table is for illustrative purposes only as no specific experimental or computational data for this compound is publicly available.

Computational Studies on Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for investigating the mechanisms and kinetics of chemical reactions. indexcopernicus.com For this compound, these studies could provide insights into its synthesis, degradation pathways, and potential reactivity with other molecules. sci-hub.senih.govresearchgate.netosti.gov

Transition State Characterization and Energy Barriers

A key aspect of studying a reaction mechanism is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a critical parameter in determining the reaction rate.

For a hypothetical reaction involving this compound, such as its hydrolysis, computational chemists would model the approach of the reacting species, locate the transition state structure for the nucleophilic attack on the carbonyl carbon, and calculate the associated energy barrier.

Reaction Pathway Elucidation and Selectivity Prediction

Many chemical reactions can proceed through multiple pathways, leading to different products. Computational studies can elucidate these various reaction pathways and predict the selectivity of a reaction. By mapping out the potential energy surface, researchers can identify all possible intermediates and transition states.

The relative energies of the transition states for competing pathways can be used to predict which product will be formed preferentially. For instance, if a reaction involving this compound could lead to either a kinetically or a thermodynamically controlled product, the calculated energy barriers and product stabilities would allow for a prediction of the reaction outcome under different conditions.

Reactivity, Transformation, and Mechanistic Studies of 1,3,3 Trimethylpiperazin 2 One

The reactivity of 1,3,3-trimethylpiperazin-2-one is largely dictated by the presence of a lactam functionality within a piperazine (B1678402) framework. The carbonyl group and the nitrogen atoms of the ring are primary sites for chemical modifications, while the gem-dimethyl groups at the C3 position and the N-methyl group also influence its chemical behavior.

Reactions at the Piperazinone Ring System

The piperazinone ring of this compound is susceptible to both nucleophilic and electrophilic attacks, primarily targeting the carbonyl carbon and the nitrogen atoms.

Nucleophilic and Electrophilic Attack on the Carbonyl and Nitrogen Atoms

The carbonyl carbon of the lactam is an electrophilic center and can be attacked by various nucleophiles. wikipedia.org This reactivity is typical for amides, though the cyclic nature and substitution pattern of this compound can influence reaction rates and outcomes. Nucleophilic attack on the carbonyl group can lead to addition products or, under harsher conditions, ring-opening.

The nitrogen atoms in the piperazinone ring possess lone pairs of electrons, rendering them nucleophilic. The N1-nitrogen, being part of the lactam, is less basic and nucleophilic compared to the N4-nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group. The N4-nitrogen, an aliphatic tertiary amine, is the more nucleophilic center and can readily participate in reactions with electrophiles. For instance, it can be protonated or alkylated. The basicity of the nitrogen atoms allows the molecule to act as a ligand in coordination chemistry, forming complexes with metal ions. cymitquimica.com

Ring-Opening and Rearrangement Reactions

The lactam ring of this compound can undergo ring-opening reactions under specific conditions, such as hydrolysis catalyzed by acid or base. This process would break the amide bond, yielding a substituted ethylenediamine (B42938) derivative. While specific studies on the ring-opening of this compound are not widely available, the general principles of lactam chemistry suggest this possibility. Ring-opening polymerizations are also a known reaction class for some cyclic monomers, although this has not been specifically documented for this compound. mdpi.com

Rearrangement reactions involving the piperazinone skeleton are also conceivable. Cationic rearrangements, such as the Wagner-Meerwein rearrangement, can occur in related carbocyclic and heterocyclic systems, often initiated by the formation of a carbocation intermediate. msu.edu Sigmatropic rearrangements, which involve the migration of a sigma bond, are another class of pericyclic reactions that could potentially occur under thermal or photochemical conditions, though specific examples for this molecule are not documented. researchgate.netlibretexts.orgwikipedia.orglibretexts.org

Functionalization of Peripheral Methyl Groups

The functionalization of the C(sp³)–H bonds of the methyl groups on this compound represents a significant synthetic challenge due to their low reactivity. csic.es However, modern synthetic methods are increasingly capable of such transformations. Late-stage C(sp³)–H functionalization, including methylation, has been demonstrated for a variety of saturated heterocycles, often employing photocatalysis or transition-metal catalysis. princeton.edu These methods could potentially be applied to introduce further diversity to the this compound scaffold. For instance, iridium-catalyzed borylation of C–H bonds has been used to functionalize methyl groups in complex molecules. nih.govnih.gov

Acid-Base Chemistry and Protonation Behavior

The acid-base properties of this compound are primarily determined by the basicity of its nitrogen atoms. ladykeanecollege.edu.inpressbooks.pub The N4-nitrogen is expected to be the most basic site.

Experimental pKa Determination in Various Solvents

Experimental determination of the pKa value of a compound provides a quantitative measure of its acidity or basicity. For this compound, the pKa would refer to the acidity of its conjugate acid, formed by protonation of one of the nitrogen atoms. While a specific experimental pKa value for this compound is not readily found in the searched literature, data for related piperazine derivatives can provide an estimation. For example, the pKa values of various piperazines have been determined in water at different temperatures using potentiometric titration. uregina.ca Generally, the introduction of alkyl groups on the nitrogen atoms of piperazine affects their basicity due to inductive and steric effects. uregina.ca The pKa of a molecule can be influenced by the solvent in which it is measured. nih.govut.ee

Table 1: Comparison of Experimental pKa Values for Related Piperazine Derivatives in Water

Compound pKa1 pKa2 Temperature (°C)
Piperazine 9.73 5.55 25
1-Methylpiperazine 9.13 4.77 25
1,4-Dimethylpiperazine (B91421) 8.27 4.25 25

Data sourced from studies on piperazine derivatives. uregina.ca

Computational Acidity and Basicity Predictions

In the absence of experimental data, computational methods can be employed to predict the pKa of this compound. kyushu-u.ac.jpoptibrium.comchemrxiv.orgnih.govreddit.com These methods often use quantum mechanical calculations, such as Density Functional Theory (DFT), combined with a solvation model to estimate the Gibbs free energy change of the protonation/deprotonation reaction. nih.govsrce.hr The accuracy of these predictions can be high, often with a mean absolute error of less than one pKa unit. optibrium.com For amines, computational models have been developed that correlate calculated properties, such as atomic charges, with experimental pKa values. srce.hr The basicity of piperazine derivatives has been studied computationally, providing insights into the factors that influence their protonation. ut.ee

Table 2: List of Compounds Mentioned

Compound Name
This compound
Piperazine
1-Methylpiperazine
1,4-Dimethylpiperazine
Benzoxaborole

Photochemical and Electrochemical Transformations

No studies detailing the photochemical or electrochemical transformations of this compound were found. Research on the behavior of this specific molecule under irradiation or when subjected to electrochemical potentials has not been published.

Catalytic Activity and Mechanism of this compound-containing Systems

There is no available research on the use of this compound as a catalyst or as a key component in catalytic systems.

Ligand Properties in Metal-Catalyzed Reactions

No literature was found that investigates or describes the properties of this compound as a ligand in metal-catalyzed reactions.

Role as an Organocatalyst or Promoter

There are no published reports on the application or mechanism of this compound as an organocatalyst or a reaction promoter.

Applications of 1,3,3 Trimethylpiperazin 2 One in Non Biological/non Clinical Contexts

As a Specialized Solvent in Organic Synthesis and Polymerization

The utility of a solvent is dictated by its physical properties, such as polarity, boiling point, and its ability to dissolve reactants while remaining inert under reaction conditions. Based on its molecular structure, 1,3,3-trimethylpiperazin-2-one can be classified as a polar aprotic solvent.

The defining features of this compound in the context of its solvent properties are the amide (lactam) functional group and the multiple nitrogen atoms. The carbonyl group and the nitrogen atoms create a significant dipole moment, rendering the molecule polar. This high polarity is effective in solvating polar and ionic species. As an aprotic solvent, it lacks acidic protons, meaning it cannot act as a hydrogen-bond donor, which is advantageous in reactions involving strong bases or nucleophiles that would otherwise be deactivated by proton transfer.

Its properties can be compared to other well-known polar aprotic solvents used in organic chemistry. For instance, 1,3-Dimethyl-2-imidazolidinone (DMI) is a high-polarity, stable aprotic solvent used for syntheses involving pharmaceuticals and polymers due to its excellent dissolving power for both inorganic and organic compounds. mitsuichemicals.com The structural analogy suggests that this compound could exhibit similar performance, particularly in reactions requiring high temperatures, given the expected high boiling point typical of such structures. mitsuichemicals.com

Table 1: Comparison of Physicochemical Properties of this compound and a Related Polar Aprotic Solvent

PropertyThis compound1,3-Dimethyl-2-imidazolidinone (DMI)
CAS Number 890926-94-080-73-9
Molecular Formula C₇H₁₄N₂O bldpharm.comC₅H₁₀N₂O
Molecular Weight 142.20 g/mol bldpharm.com114.14 g/mol
Boiling Point Data not available222 °C mitsuichemicals.com
Melting Point Data not available7.5 °C mitsuichemicals.com
Polarity Class Polar Aprotic (inferred)Polar Aprotic mitsuichemicals.com
Key Structural Features Cyclic urea (B33335) (lactam), gem-dimethyl groupCyclic urea

In polymerization processes, solvents play a crucial role in controlling reaction kinetics, solubility of monomers and the resulting polymer, and the final properties of the material. chandra-asri.com Polar aprotic solvents are particularly important in certain types of polymerization, such as anionic polymerization, where they can solvate cations and create a "freer" and more reactive anionic propagating center. msu.edu

While specific studies detailing the use of this compound as a primary solvent are not prevalent in the literature, its structural features suggest potential applications. For example, in polycondensation reactions that form polyamides or polyurethanes, a solvent that can effectively dissolve the growing polymer chains is essential to achieve high molecular weights. chandra-asri.com The reaction between diisocyanates and diols or diamines to form polyurethanes, for instance, often benefits from polar solvents that can facilitate the reaction without interfering with the isocyanate groups. researchgate.net The stability of cyclic urea derivatives like DMI in the presence of acids and alkalis at high temperatures is a known advantage, suggesting that this compound could serve as a stable medium for a variety of challenging chemical transformations. mitsuichemicals.com

Synthesis and Characterization of Derivatives and Analogs of 1,3,3 Trimethylpiperazin 2 One

Design Principles for Structural Modification

The structural modification of 1,3,3-trimethylpiperazin-2-one is guided by several key principles aimed at systematically altering its chemical and physical properties. The piperazine (B1678402) ring is considered a "privileged structure," and its derivatives are of great interest. nih.govHowever, the structural diversity of piperazine-containing compounds is often limited to substitutions at the nitrogen atoms, leaving the carbon framework underexplored. nih.govacs.orgTherefore, a primary design principle is to introduce diversity at the carbon positions of the piperazinone ring to create novel analogs.

Key areas for modification on the this compound scaffold include:

Synthesis of Substituted Piperazinone Analogs with Modified Methyl Groups or Ring Substituents

The synthesis of analogs of this compound can be achieved through various established and emerging synthetic methodologies.

Modification at the N1- and C3-Positions

Direct modification of the methyl groups on the parent compound is often challenging. Therefore, analogs with variations at the N1 and C3 positions are typically prepared through de novo synthesis, building the ring from appropriately substituted precursors.

N1-Substituent Modification: Analogs with different N1-substituents are commonly synthesized by reacting an N-substituted diamine in a Jocic-type reaction. rsc.orgAlternatively, standard N-alkylation or N-arylation procedures can be applied to a piperazin-2-one (B30754) precursor that is unsubstituted at the N1 position.

C3-Substituent Modification: Creating analogs with modifications to the C3-gem-dimethyl group requires building the piperazinone ring from scratch. For instance, α-tertiary piperazin-2-ones can be synthesized via palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-one precursors. nih.govnih.govOne-pot methods involving a Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization can also yield C3-substituted piperazin-2-ones from simple aldehydes. acs.orgnih.gov

Modification at the C5- and C6-Positions

Introducing substituents at the C5 and C6 positions can be accomplished using several catalytic methods that allow for significant structural diversity.

Palladium-Catalyzed Hydrogenation: A robust method for synthesizing C5,C6-disubstituted piperazin-2-ones is the palladium-catalyzed asymmetric hydrogenation of corresponding pyrazin-2-ol precursors. This method offers high yields and excellent control over stereochemistry. rsc.org* Palladium-Catalyzed Cyclization: A modular approach involves the palladium-catalyzed cyclization of propargyl carbonates with bis-nitrogen nucleophiles (e.g., substituted ethylenediamines). acs.orgThis strategy allows for the construction of highly substituted piperazinones with control over both regio- and stereochemistry. acs.org* Iridium-Catalyzed Cycloaddition: Complex C-substituted piperazines, which can be precursors to piperazinones, can be synthesized via an iridium-catalyzed [3+3] cycloaddition of imines. nih.govacs.org The following table summarizes representative synthetic strategies for creating analogs of this compound.

Modification Site Synthetic Strategy Key Reagents/Catalysts Representative Precursors Citation(s)
N1-Position Jocic-type reactionTrichloromethyl-containing alcohols, N-substituted diaminesN-benzylethylenediamine rsc.org
C3-Position Catalytic Asymmetric AllylationPalladium catalyst, Chiral ligandDifferentially N-protected piperazin-2-ones nih.govnih.gov
C3-Position One-pot Knoevenagel/Epoxidation/CyclizationQuinine-derived urea (B33335) catalyst, AldehydesPhenylsulfonyl(acetonitrile), Ethylenediamines acs.orgnih.gov
C5/C6-Positions Asymmetric HydrogenationPalladium catalyst, H₂5,6-disubstituted pyrazin-2-ols rsc.org
C5/C6-Positions Palladium-Catalyzed CyclizationPd₂(dba)₃, Ligand (dppf)Substituted 1,2-diaminopropanes, Propargyl carbonates acs.org

Stereochemical Control in Derivative Synthesis

Controlling the stereochemistry during the synthesis of piperazinone analogs is critical, as different stereoisomers can exhibit distinct physical and chemical properties. Several powerful strategies have been developed to achieve high levels of stereocontrol.

Chiral Pool Synthesis: This classic approach utilizes enantiomerically pure starting materials, such as amino acids or their derivatives, to construct the piperazinone ring. mdpi.comFor example, enantiopure 3-substituted piperazine-2-acetic acid esters can be generated in a five-step route starting from optically pure amino acids. mdpi.com* Chiral Auxiliary-Assisted Synthesis: A chiral auxiliary, such as (R)-phenylglycinol, can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction. nih.govFor instance, the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to an α-amino sulfinylimine bearing Ellman's auxiliary has been used to create trifluoromethylated piperazines with defined stereochemistry. acs.orgthieme-connect.de* Catalytic Asymmetric Synthesis: This is a highly efficient modern approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of prochiral pyrazin-2-ols is a key method for producing chiral piperazin-2-ones with excellent enantioselectivities (up to 90% ee). rsc.org * Asymmetric Allylic Alkylation: The enantioselective synthesis of α-tertiary piperazin-2-ones bearing a C3-quaternary stereocenter can be achieved with high enantioselectivity through palladium-catalyzed asymmetric allylic alkylation. nih.govnih.gov* Diastereoselective Reactions: When synthesizing derivatives with multiple stereocenters, controlling the relative stereochemistry is crucial. Highly diastereoselective methods, such as the intramolecular palladium-catalyzed hydroamination of aminoalkenes derived from chiral sulfamidates, can produce 2,6-disubstituted piperazines as a single diastereomer. nih.govSimilarly, iridium-catalyzed cycloadditions of imines have been shown to afford C-substituted piperazines with excellent diastereoselective control. nih.gov The choice of method depends on the desired substitution pattern and the specific stereocenter(s) to be controlled. The development of stereoconservative syntheses, where the stereochemistry of the starting material is retained throughout the reaction sequence, is also a valuable strategy, as demonstrated in the synthesis of triazole-fused ketopiperazines from optically pure dipeptides. nih.gov

Structure-Reactivity and Structure-Property Relationship Studies of Analogs (non-biological)

The structural modifications introduced to the this compound scaffold directly influence its non-biological chemical properties and reactivity. These relationships are crucial for tuning the molecule for specific applications.

Basicity (pKa): The pKa of the N4 nitrogen is a key property that is highly sensitive to substituent effects. nih.govAlkylation of the piperazine nitrogens (changing them from secondary to tertiary amines) generally reduces the pKa. researchgate.neturegina.caFor example, the pKa of 1,4-dimethylpiperazine (B91421) is significantly lower than that of piperazine itself. uregina.caThe introduction of electron-withdrawing groups, either on the ring or as part of an N1-aryl substituent, will further decrease the basicity of the N4 atom. Conversely, electron-donating groups would be expected to increase it. The pKa value is fundamental as it governs the degree of protonation at a given pH, which in turn affects properties like solubility and interactions with other molecules. nih.gov

Lipophilicity and Solubility: The introduction of alkyl or aryl groups generally increases the lipophilicity (log P) of the molecule, while the incorporation of polar functional groups like hydroxyls or additional amine functionalities can enhance water solubility. nih.govuregina.caFor instance, studies on urea-based inhibitors have shown that incorporating a 5-substituted piperazine moiety can significantly improve water solubility and lower the melting point compared to analogs with an ester group. nih.gov

Conformational Behavior: The piperazinone ring typically exists in a chair or boat conformation. The introduction of bulky substituents can restrict the interconversion between these conformers, effectively locking the ring into a preferred geometry. nih.govThis conformational rigidity can be studied using temperature-dependent NMR spectroscopy, which can reveal the energy barriers for ring inversion and rotation around partial double bonds, such as the N1-C2 amide bond. rsc.orgFor N-benzoylated piperazines, the activation energy barriers for these conformational changes have been calculated to be between 56 and 80 kJ mol⁻¹. rsc.orgThe specific conformation can influence crystal packing and the molecule's ability to interact with other chemical species.

The following table outlines the expected impact of structural modifications on key physicochemical properties.

Structural Modification Property Affected Expected Effect Citation(s)
Increase N1-alkyl chain length Lipophilicity (log P)Increase researchgate.net
Add N1-aryl group Basicity (pKa)Decrease (if aryl group is electron-withdrawing) nih.govuregina.ca
Add C5/C6-hydroxyl group SolubilityIncrease uregina.ca
Add C5/C6-alkyl/aryl group Lipophilicity (log P)Increase nih.gov
Add bulky C3/C5/C6 substituents Conformational RigidityIncrease; higher energy barrier for ring inversion nih.govrsc.org

These structure-property relationships provide a rational basis for the design of novel this compound analogs with tailored chemical characteristics.

Advanced Analytical Methodologies for Research Applications

Chromatographic Methods (e.g., GC-MS, LC-MS, SFC) for Purity and Quantification in Research Samples

Chromatographic methods are the cornerstone of analytical chemistry, providing the separation power needed to isolate target analytes from impurities and matrix components. For "1,3,3-Trimethylpiperazin-2-one," Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Supercritical Fluid Chromatography (SFC) offer distinct advantages for purity assessment and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. "this compound," with its relatively low molecular weight, is amenable to GC analysis. In a research setting, a validated GC-MS method can provide high-sensitivity quantification and confident identification based on the compound's unique mass spectrum. scholars.directnih.gov

A typical GC-MS method for piperazine (B1678402) derivatives involves a capillary column, such as a 5% phenyl-methylpolysiloxane, which separates compounds based on their boiling points and polarity. unodc.orgresearchgate.net The mass spectrometer then ionizes the eluted compounds, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a characteristic fragmentation pattern that serves as a chemical fingerprint. scholars.directresearchgate.net For quantitative analysis, the instrument is often operated in Selected Ion Monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte. scholars.direct

A hypothetical GC-MS validation for the quantification of "this compound" in a research sample, such as a synthesis reaction mixture diluted in a suitable solvent, might yield the results shown in Table 1.

Table 1: Illustrative GC-MS Method Validation Parameters for this compound

ParameterIllustrative ValueDescription
Linearity (R²)> 0.998Indicates a strong correlation between concentration and instrument response over a defined range.
Limit of Detection (LOD)~0.5 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ)~1.5 ng/mLThe lowest concentration of the analyte that can be accurately and precisely quantified. scholars.directscholars.direct
Accuracy (% Recovery)95 - 105%Measures the closeness of the measured value to the true value.
Precision (% RSD)< 5%Indicates the repeatability and reproducibility of the measurement. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC-MS. nih.govthermofisher.comnih.gov For "this compound," reversed-phase LC could be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

The separated analyte from the LC is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that usually keeps the molecule intact, providing molecular weight information. Tandem MS (MS/MS) further enhances selectivity and sensitivity by selecting the molecular ion, fragmenting it, and then detecting a specific fragment ion. This process, known as Selected Reaction Monitoring (SRM), is the gold standard for quantification in complex matrices. thermofisher.com

Supercritical Fluid Chromatography (SFC):

The structure of "this compound" features a chiral center at the C5 position (if the substituent is not a hydrogen atom, which is implied by the trimethyl naming). This means the compound can exist as enantiomers. The separation of enantiomers is critical in many research areas. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than traditional LC. chromatographyonline.comnih.govselvita.com

SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar organic modifier like methanol or ethanol. nih.gov The separation is achieved on a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak or Chiralcel series). nih.govresearchgate.net The unique properties of supercritical fluids, such as low viscosity and high diffusivity, allow for high flow rates and rapid analyses. chromatographyonline.com SFC can be coupled with various detectors, including MS, for sensitive and selective detection of the separated enantiomers. A successful chiral SFC method would allow for the baseline resolution of the two enantiomers of "this compound". researchgate.net

Isotopic Labeling Strategies for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions, providing invaluable insight into reaction mechanisms. chem-station.com By replacing one or more atoms in a reactant molecule with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), researchers can follow the labeled atoms into the products, elucidating bond-forming and bond-breaking steps. researchgate.netsnnu.edu.cn

For studying the formation or subsequent reactions of "this compound," several isotopic labeling strategies could be employed:

Deuterium (²H) Labeling: The three methyl groups on the piperazinone ring are prime candidates for deuterium labeling. For example, synthesizing the compound using a deuterated methylating agent (e.g., CD₃I) would introduce a C²H₃ group. If a reaction involving "this compound" involves the cleavage of a C-H bond on one of these methyl groups, a kinetic isotope effect (KIE) would be observed, where the C-D bond breaks more slowly than the C-H bond. chem-station.com This can confirm whether a specific C-H bond cleavage is a rate-determining step in a proposed mechanism. Deuterium labeling of the piperazine ring itself could also be used to probe mechanisms involving the ring structure. researchgate.netmdpi.com

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: Synthesizing "this compound" with ¹³C-labeled methyl groups or a ¹³C-labeled carbonyl carbon would allow for the unambiguous tracking of these carbon atoms in subsequent reactions using techniques like ¹³C NMR or mass spectrometry. Similarly, incorporating ¹⁵N into the piperazine ring would help to elucidate the fate of the nitrogen atoms. nih.govnih.govresearchgate.net For instance, in a degradation study, observing the distribution of ¹⁵N in the resulting products would reveal how the piperazine ring is fragmented. These heavy isotopes can also be essential for quantitative studies, where the labeled compound is used as an internal standard in mass spectrometry-based assays to correct for sample loss during preparation and analysis. nih.gov

The synthesis of these labeled analogues allows for definitive structural assignments and mechanistic proposals that would be difficult to ascertain otherwise. nih.govresearchgate.net

Hyphenated Techniques for Complex Mixture Analysis (e.g., GCxGC-MS, LC-NMR)

Hyphenated techniques, which couple two or more analytical methods online, provide a multi-dimensional view of a sample, offering significantly enhanced separation power and informational content. unodc.org

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS):

For highly complex samples containing numerous structurally similar compounds, one-dimensional GC-MS may not provide sufficient resolution. GCxGC-MS addresses this by using two different capillary columns connected in series. researchgate.net The effluent from the first column is collected in discrete fractions and then rapidly injected onto the second, shorter column for a fast, secondary separation. This results in a two-dimensional chromatogram with significantly increased peak capacity and sensitivity.

In the context of "this compound" research, GCxGC-MS could be invaluable for analyzing crude synthesis mixtures, identifying trace impurities, or profiling potential metabolites in a complex biological matrix. The enhanced separation would allow for the resolution of isomers and closely related byproducts that might co-elute in a standard GC-MS analysis. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR):

LC-NMR directly couples the separation power of HPLC with the unparalleled structure elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. princeton.edu This technique allows for the acquisition of detailed NMR spectra (e.g., ¹H, ¹³C) of compounds as they elute from the LC column, either in on-flow, stopped-flow, or loop-collection mode. thermofisher.com

LC-NMR would be a powerful tool for the definitive identification of unknown impurities or degradation products of "this compound" without the need for prior isolation. For example, if a research sample shows an unknown peak in an LC-UV chromatogram, the effluent corresponding to that peak can be directed to the NMR spectrometer. The resulting NMR data can provide unambiguous structural information, confirming the identity of the unknown compound. Combining LC-NMR with MS (LC-NMR-MS) provides complementary information on molecular weight and fragmentation, creating a highly comprehensive analytical platform for structural characterization. thermofisher.com

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Insights for 1,3,3-Trimethylpiperazin-2-one

The primary academic contribution involving the this compound scaffold lies in its application as a building block in the development of novel antibacterial agents. A significant derivative, 4-(1-hydroxy-1,3-dihydrobenzo[c] researchgate.netmdpi.comoxaborole-6-carbonyl)-1,3,3-trimethylpiperazin-2-one, has been identified as an inhibitor of Penicillin-Binding Protein 3 (PBP3). researchgate.netpdbj.orgpdbj.org This protein is essential for cell division in bacteria, and its inhibition is a key mechanism for many antibiotics. researchgate.net

Research has demonstrated that this derivative, which incorporates the this compound moiety, interacts with PBP3 from Pseudomonas aeruginosa and Escherichia coli. researchgate.netpdbj.org High-throughput X-ray crystallography has been used to study the binding of this and related boron-containing compounds to PBP3, revealing specific covalent interactions with active site serine residues. pdbj.orgnih.gov The piperazinone component, referred to as a ketopiperazine, was used to mimic the diketopiperazine side chain of established antibiotics like piperacillin (B28561) during the design of these novel inhibitors. nih.govacs.org These findings underscore the value of the this compound core as a "privileged scaffold" in medicinal chemistry, particularly for generating compounds with targeted biological activity. researchgate.netnih.gov

Identification of Unexplored Research Avenues and Challenges

Despite its demonstrated utility as a fragment in drug design, several research avenues concerning this compound remain unexplored. The current body of research is heavily concentrated on a single, complex derivative targeting PBP3. The synthesis and evaluation of other derivatives, substituted at different positions of the piperazinone ring, represent a significant unexplored area.

Furthermore, the intrinsic chemical reactivity and physical properties of the parent compound, this compound, are not extensively documented in academic literature. A deeper investigation into its fundamental chemistry could unlock new synthetic applications. A major challenge in piperazinone chemistry is the development of efficient and stereoselective synthetic routes to create polysubstituted analogs. researchgate.net Overcoming this challenge would allow for a more systematic exploration of structure-activity relationships (SAR).

While the inhibitory action on PBP3 is established for its benzoxaborole derivative, further mechanistic studies could provide deeper insights. Research into the potential for this scaffold to target other biological molecules or to be applied in different therapeutic areas, beyond antibacterials, is also warranted.

Potential Impact on Related Fields of Chemical Science

The research into this compound and its derivatives has a notable potential impact on several fields of chemical science.

Medicinal Chemistry and Drug Discovery : The success of its derivative as a PBP3 inhibitor could inspire the design of a new class of boron-based antibiotics. pdbj.org This is particularly relevant in the fight against antibiotic-resistant bacteria like P. aeruginosa. nih.gov The piperazinone ring is a recognized key component in many bioactive molecules, and continued research on this specific scaffold will contribute valuable data to the broader understanding of SAR for piperazine-containing compounds. researchgate.netresearchgate.net

Organic Synthesis : The demand for structurally diverse piperazinone derivatives for screening libraries will likely drive innovation in synthetic organic chemistry. This includes the development of novel methods for the construction and functionalization of the piperazine (B1678402) ring system. researchgate.netdntb.gov.ua

Directions for Methodological Advancements in Research on Piperazinones

To fully exploit the potential of this compound and related structures, several methodological advancements in the broader field of piperazinone research are necessary.

Advanced Synthetic Methodologies : There is a pressing need for more practical and direct methods for the functionalization of the piperazinone core. mdpi.com Recent advances in photocatalytic strategies, which enable direct C-H functionalization (including arylation, alkylation, and vinylation), offer a powerful tool for creating structural diversity that was previously difficult to achieve. mdpi.com

Stereoselective Synthesis : Developing robust and scalable stereoselective syntheses is crucial. researchgate.net Future work should focus on creating enantiomerically pure polysubstituted piperazinones, potentially through the use of chiral auxiliaries, chiral pool starting materials like amino acids, or the development of novel asymmetric catalytic methods. researchgate.net

Flow Chemistry and Automation : The application of microreactors and continuous flow chemistry could significantly improve the synthesis of piperazinone libraries. mdpi.com These technologies can enhance reaction efficiency, safety, and scalability, facilitating high-throughput synthesis and screening.

Computational and In Silico Methods : The integration of computational chemistry for in silico screening and prediction of ADME (absorption, distribution, metabolism, and excretion) properties can help guide the design of new piperazinone derivatives. researchgate.net This can help prioritize synthetic targets and reduce the time and cost of drug discovery.

By pursuing these advancements, the scientific community can unlock the full potential of piperazinones as versatile scaffolds for the development of new and effective therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.